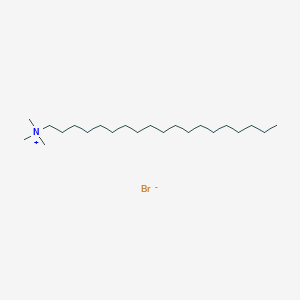![molecular formula C14H13N3O2S B12596197 5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 648450-28-6](/img/structure/B12596197.png)
5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that combines the structural features of benzimidazole and thiazolidinedione. Benzimidazole is known for its diverse biological activities, while thiazolidinedione is a key pharmacophore in antidiabetic drugs. This compound is of interest due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of a benzimidazole derivative with a thiazolidinedione derivative. One common method is the reaction of 1-propyl-1H-benzimidazole-6-carbaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups attached.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antidiabetic, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the case of its antidiabetic activity, the compound may act as a peroxisome proliferator-activated receptor (PPAR) agonist, modulating the expression of genes involved in glucose and lipid metabolism. Its anticancer activity could be attributed to its ability to inhibit cell proliferation and induce apoptosis through various signaling pathways.
相似化合物的比较
Similar Compounds
- 1-Propyl-1H-benzimidazol-5-amine hydrochloride
- 5-[(1H-benzimidazol-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
Uniqueness
5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its combined structural features of benzimidazole and thiazolidinedione, which confer distinct biological activities. The presence of the propyl group at the 1-position of the benzimidazole ring further differentiates it from other similar compounds, potentially enhancing its pharmacological properties.
属性
CAS 编号 |
648450-28-6 |
|---|---|
分子式 |
C14H13N3O2S |
分子量 |
287.34 g/mol |
IUPAC 名称 |
5-[(3-propylbenzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H13N3O2S/c1-2-5-17-8-15-10-4-3-9(6-11(10)17)7-12-13(18)16-14(19)20-12/h3-4,6-8H,2,5H2,1H3,(H,16,18,19) |
InChI 键 |
OQIHWCWASAMYFS-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=NC2=C1C=C(C=C2)C=C3C(=O)NC(=O)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



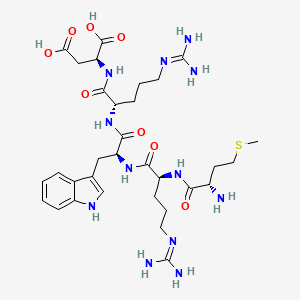
![6-[(4-Heptylanilino)methylidene]-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12596133.png)


![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)
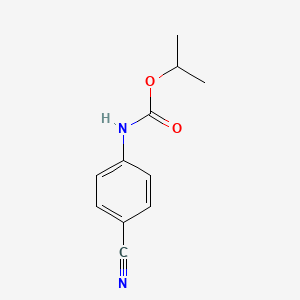
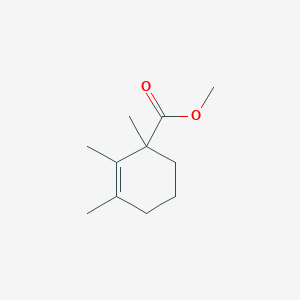
silane](/img/structure/B12596173.png)
![2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]-](/img/structure/B12596176.png)
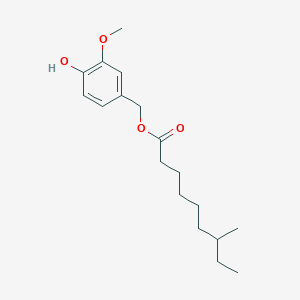
![4-[(2-Oxopropyl)sulfanyl]benzoic acid](/img/structure/B12596183.png)
![[(1R,7S)-9-oxo-8-azabicyclo[5.2.0]nonan-8-yl]methyl butanoate](/img/structure/B12596196.png)
